![molecular formula C25H20ClN3O4S B2802691 N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-79-0](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C25H20ClN3O4S and its molecular weight is 493.96. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatization
The compound N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is part of a broader class of compounds that have been explored for various chemical syntheses and derivatizations. For instance, the reactions of anthranilamide with isocyanates have been studied to synthesize derivatives such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one. These processes involve the use of different conditions, including direct reflux in methanol and stirring at room temperature in acetonitrile, to achieve the desired cyclization and subsequent derivatization (Chern et al., 1988)[https://consensus.app/papers/reactions-anthranilamide-isocyanates-synthesis-chern/8a1e60e06e2c54c59066fc0e44c3dc83/?utm_source=chatgpt].
Crystal Structure and Biological Studies
The crystal structure and biological activities of related derivatives, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been characterized. These compounds have shown potential in biological studies, including antioxidant and antibacterial activities, highlighting their significance in medicinal chemistry research (Karanth et al., 2019)[https://consensus.app/papers/structure-hirshfeld-surfaces-studies-karanth/ca68ceb69c2c514ab5c06a9cf71cdd0e/?utm_source=chatgpt].
Antimicrobial Agents
Synthesis and characterization of new quinazolines as potential antimicrobial agents have been a key area of study. Compounds synthesized from similar precursors have been evaluated for their antibacterial and antifungal activities, demonstrating the relevance of these chemical structures in developing new therapeutic agents (Desai et al., 2007)[https://consensus.app/papers/synthesis-characterization-quinazolines-potential-desai/ba1f3751497d548ea5c00fda8598ae95/?utm_source=chatgpt].
Anticancer Agents
The reactivity of 3-amino-3H-quinazolin-4-one derivatives towards electrophilic and nucleophilic reagents has been explored, with some prepared compounds showing selective anticancer activity. This area of research underscores the potential of such compounds in the development of targeted cancer therapies (Abdel-Rahman, 2006)[https://consensus.app/papers/reactivity-3amino3hquinazolin4one-derivatives-towards-abdelrahman/1b8f7fa57cd8597982296a652e69e7c1/?utm_source=chatgpt].
Diuretic Agents
Research into novel quinazolinone derivatives as diuretic agents has highlighted the potential of these compounds in medical applications beyond their antimicrobial and anticancer properties. The study of different heterocyclic combinations and their effects on diuretic activity contributes to the broader understanding of their pharmacological applications (Maarouf et al., 2004)[https://consensus.app/papers/synthesis-evaluation-novel-quinazolinone-derivatives-maarouf/9f39d1e148225c43b2829f5e7d2b1715/?utm_source=chatgpt].
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves the reaction of 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid with N-[2-(4-chlorophenyl)ethyl]amine, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid", "N-[2-(4-chlorophenyl)ethyl]amine", "benzoyl chloride" ], "Reaction": [ "Step 1: Dissolve 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid and N-[2-(4-chlorophenyl)ethyl]amine in a suitable solvent and heat the mixture to reflux temperature for several hours.", "Step 2: Cool the reaction mixture and filter the resulting solid product.", "Step 3: Dissolve the solid product in a suitable solvent and add benzoyl chloride dropwise with stirring.", "Step 4: Heat the reaction mixture to reflux temperature for several hours and then cool and filter the resulting solid product.", "Step 5: Purify the final product by recrystallization or chromatography." ] } | |
Número CAS |
688055-79-0 |
Nombre del producto |
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Fórmula molecular |
C25H20ClN3O4S |
Peso molecular |
493.96 |
Nombre IUPAC |
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H20ClN3O4S/c26-18-7-3-15(4-8-18)9-10-27-23(30)17-5-1-16(2-6-17)13-29-24(31)19-11-21-22(33-14-32-21)12-20(19)28-25(29)34/h1-8,11-12H,9-10,13-14H2,(H,27,30)(H,28,34) |
Clave InChI |
ZRQPFHNHLSRAQN-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



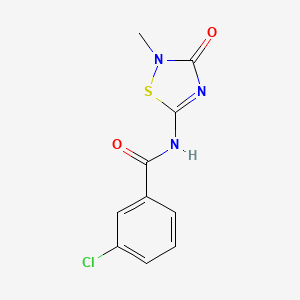
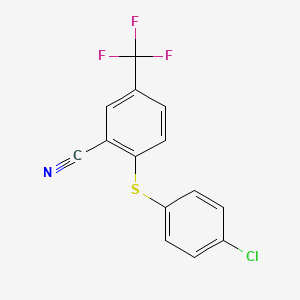
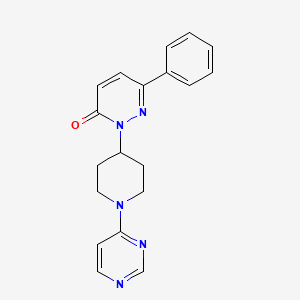
![N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2802613.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2802615.png)
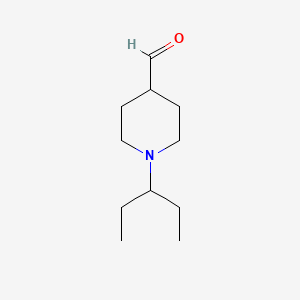
![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B2802620.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride](/img/structure/B2802622.png)
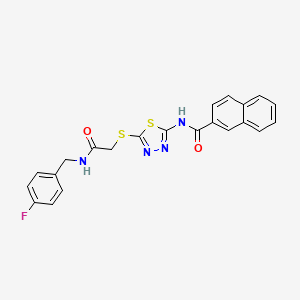
![2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802626.png)
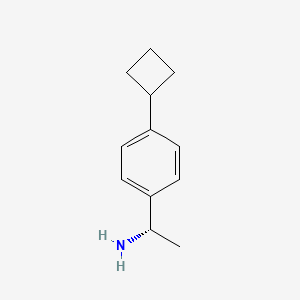
![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2802629.png)
![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-chlorophenyl)acetamide](/img/structure/B2802631.png)